N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide
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Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Microwave-mediated Synthesis of Heterocycles : Utilizing similar compounds for synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which are useful in chemical research and pharmaceutical development (Darweesh et al., 2016).
- Novel Benzamide Derivatives Synthesis : Creation of different substituted benzamides using related chemical structures, which can have applications in medicinal chemistry due to their potential biological properties (Saeed et al., 2015).
Structural Analysis and Interactions
- X-ray Structure and Hirshfeld Surface Analysis : Analysis of similar antipyrine derivatives to understand intermolecular interactions, which can provide insights into the design of new drugs and materials (Saeed et al., 2020).
Biological Applications
- Biological Activity Screening : Evaluation of similar benzamide compounds against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating potential therapeutic applications (Saeed et al., 2015).
Medicinal Chemistry and Drug Design
- Potential in Medicinal Chemistry : The synthesis of compounds with a similar structure for possible applications in medicinal chemistry, highlighting their potential in binding nucleotide protein targets (Saeed et al., 2015).
Chemical Synthesis Advancements
- Directed Metalations : Using related compounds in directed metalations to create selenoxanthones, which could be significant in developing new chemical synthesis methods (Brennan et al., 2003).
Properties
IUPAC Name |
4-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-18(20(26)24(23(14)4)17-8-6-5-7-9-17)21-19(25)15-10-12-16(13-11-15)22(2)3/h5-13H,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXYOYQXACWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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